Cas no 142328-05-0 ((4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine)

(4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine is a heterocyclic compound featuring a benzoxadiazole core with an N-hydroxyimine functional group. Its unique structure confers reactivity suitable for applications in organic synthesis, particularly as an intermediate in the preparation of pharmacologically active molecules or coordination chemistry ligands. The compound’s fused bicyclic system and hydroxylamine-derived moiety enhance its potential as a chelating agent or precursor to bioactive derivatives. Its stability and solubility profile make it amenable to further functionalization under controlled conditions. This compound is of interest in medicinal chemistry and materials science due to its modular reactivity and ability to participate in selective transformations.
(4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine structure
142328-05-0 structure
商品名:(4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine
CAS番号:142328-05-0
MF:C6H7N3O2
メガワット:153.139
MDL:MFCD00673161
CID:3056719
PubChem ID:135469007

(4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine 化学的及び物理的性質

名前と識別子

    • (4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine
    • STK760071
    • AKOS001748408
    • SR-01000523980-1
    • N-(4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-ylidene)hydroxylamine
    • 2,1,3-Benzoxadiazol-4(5H)-one, 6,7-dihydro-, oxime, (E)-
    • (NE)-N-(6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidene)hydroxylamine
    • AG-205/25011004
    • 6,7-Dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one oxime
    • G54555
    • 4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one oxime
    • 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime
    • (4E)-6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime #
    • 142328-05-0
    • (4E)-6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime
    • 57153-55-6
    • MPQCYPOGJHSLHA-QPJJXVBHSA-N
    • ALBB-035128
    • MFCD00673161
    • N-[(4E)-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-ylidene]hydroxylamine
    • 4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan
    • SR-01000523980
    • (E)-6,7-Dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one oxime
    • MDL: MFCD00673161
    • インチ: InChI=1S/C6H7N3O2/c10-7-4-2-1-3-5-6(4)9-11-8-5/h10H,1-3H2/b7-4+
    • InChIKey: MPQCYPOGJHSLHA-QPJJXVBHSA-N

計算された属性

  • せいみつぶんしりょう: 153.053826475Da
  • どういたいしつりょう: 153.053826475Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 71.5Ų

(4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB552259-1g
(4E)-6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime; .
142328-05-0
1g
€722.50 2023-09-01
abcr
AB552259-2 g
(4E)-6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime; .
142328-05-0
2g
€897.70 2022-03-23
abcr
AB552259-250mg
(4E)-6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime; .
142328-05-0
250mg
€392.50 2023-09-01
abcr
AB552259-1 g
(4E)-6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime; .
142328-05-0
1g
€676.70 2022-03-23
A2B Chem LLC
BA46204-500mg
2,1,3-Benzoxadiazol-4(5H)-one, 6,7-dihydro-, oxime, (E)-
142328-05-0 95%
500mg
$412.00 2024-04-20
A2B Chem LLC
BA46204-1g
2,1,3-Benzoxadiazol-4(5H)-one, 6,7-dihydro-, oxime, (E)-
142328-05-0 95%
1g
$439.00 2024-04-20
abcr
AB552259-500 mg
(4E)-6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime; .
142328-05-0
500MG
€528.40 2022-03-23
A2B Chem LLC
BA46204-10g
2,1,3-Benzoxadiazol-4(5H)-one, 6,7-dihydro-, oxime, (E)-
142328-05-0 95%
10g
$1134.00 2024-04-20
A2B Chem LLC
BA46204-25g
2,1,3-Benzoxadiazol-4(5H)-one, 6,7-dihydro-, oxime, (E)-
142328-05-0 95%
25g
$1863.00 2024-04-20
A2B Chem LLC
BA46204-5g
2,1,3-Benzoxadiazol-4(5H)-one, 6,7-dihydro-, oxime, (E)-
142328-05-0 95%
5g
$787.00 2024-04-20

(4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine 関連文献

(4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imineに関する追加情報

Introduction to (4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine (CAS No. 142328-05-0)

(4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 142328-05-0, belongs to the benzoxadiazole class of molecules, which are known for their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates a hydroxyl group and an imine functional group, features that contribute to its unique chemical properties and reactivity.

The benzoxadiazole core is a fused ring system consisting of a benzene ring linked to an oxadiazole ring. This structural motif is widely recognized for its role in various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the N-hydroxy group in (4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine introduces additional reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Recent advancements in medicinal chemistry have highlighted the importance of benzoxadiazole derivatives in the development of novel therapeutic agents. Studies have demonstrated that modifications to the benzoxadiazole scaffold can significantly alter its biological profile. For instance, the introduction of electron-withdrawing or electron-donating groups can influence the compound's interaction with biological targets, thereby modulating its pharmacological effects.

In particular, the imine functional group in (4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine has been explored for its potential in forming covalent bonds with biological targets. This property is particularly useful in the development of probes and inhibitors for enzyme inhibition studies. The compound's ability to undergo condensation reactions with nucleophiles makes it a versatile building block for constructing more intricate molecular architectures.

The synthesis of (4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine involves multi-step organic transformations that highlight the synthetic prowess required in modern pharmaceutical chemistry. The process typically begins with the formation of the benzoxadiazole core through cyclization reactions. Subsequent functionalization steps introduce the hydroxyl and imine groups at strategic positions within the molecule. These synthetic strategies often require careful optimization to ensure high yields and purity.

The pharmacological potential of (4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine has been investigated in several preclinical studies. Research has shown that this compound exhibits inhibitory activity against various enzymes and receptors implicated in human diseases. For example, studies have demonstrated its ability to inhibit kinases and other enzymes involved in cancer progression. Additionally, preliminary findings suggest that it may have applications in treating inflammatory disorders by modulating inflammatory pathways.

The chemical properties of (4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine also make it a valuable tool in chemical biology research. Its reactivity with biological molecules allows researchers to develop probes that can be used to study enzyme mechanisms and protein-protein interactions. Such studies are crucial for understanding disease pathways and identifying potential drug targets.

In conclusion, (4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine (CAS No. 142328-05-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it a valuable intermediate for synthesizing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound in drug discovery and chemical biology.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.